Silicopropane

Photovoltaics Thin-Film Deposition Semiconductor Manufacturing

Silicopropane (IUPAC name: trisilane, chemical formula Si3H8), bearing CAS number 134303-33-6, is a perhydridooligosilane belonging to the homologous series of silicon hydrides with the general formula SinH2n+2. At standard temperature and pressure, it is a colorless, pyrophoric liquid that serves as the silicon analog of propane.

Molecular Formula Si3
Molecular Weight 84.25 g/mol
CAS No. 134303-33-6
Cat. No. B148335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicopropane
CAS134303-33-6
Molecular FormulaSi3
Molecular Weight84.25 g/mol
Structural Identifiers
SMILES[Si]=[Si]=[Si]
InChIInChI=1S/Si3/c1-3-2
InChIKeyYBILFZWSTSXODU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silicopropane (Trisilane, CAS 134303-33-6): A Higher-Order Silane for Low-Temperature Silicon Deposition and Semiconductor Fabrication


Silicopropane (IUPAC name: trisilane, chemical formula Si3H8), bearing CAS number 134303-33-6, is a perhydridooligosilane belonging to the homologous series of silicon hydrides with the general formula SinH2n+2. At standard temperature and pressure, it is a colorless, pyrophoric liquid that serves as the silicon analog of propane [1]. Structurally, it features a three-silicon backbone (Si-Si-Si), which confers distinct electronic properties compared to its lower-order analogs, silane (SiH4) and disilane (Si2H6), including enhanced sigma-sigma bond conjugation and a lower energy barrier for dissociative adsorption, making it a valuable precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes [2]. Its inherent instability, marked by spontaneous combustion in air and vigorous reactivity with halogenated solvents, necessitates stringent handling protocols but is directly linked to its high reactivity and deposition efficiency in controlled industrial environments [3].

The Critical Risk of Substituting Silicopropane (Trisilane) with Lower-Order Silanes: Why Silane and Disilane Are Not Direct Replacements


The assumption that silane (SiH4) or disilane (Si2H6) can be directly substituted for trisilane (Si3H8) in silicon deposition processes is fundamentally flawed due to profound differences in their chemical and physical behavior at the process level. Trisilane exhibits a dramatically lower thermal budget requirement, enabling practical deposition rates at temperatures as low as 600 °C, whereas silane and disilane show negligible deposition below 850 °C [1]. This difference is not merely a matter of rate but stems from a lower activation energy for surface reaction, which allows for the formation of superior film morphologies and thickness uniformities that are unattainable with silane-based processes, which often yield larger grain sizes and inferior surface quality [2]. Furthermore, in plasma-enhanced CVD, the use of trisilane as a precursor facilitates a more gradual and controllable transition from amorphous to nanocrystalline silicon films, providing a wider process window for optimizing optoelectronic properties compared to the sharper transition seen with disilane [3]. Consequently, substituting trisilane with a lower-order silane will almost certainly compromise critical device performance metrics, including conductivity, photovoltaic efficiency, and overall device reliability.

Quantitative Differentiation of Silicopropane (Trisilane): Head-to-Head Performance Data Against Key Silicon Precursors


Deposition Rate Advantage of Trisilane in RF-PECVD Compared to Disilane

In a direct head-to-head comparison of silicon film deposition using radio-frequency plasma-enhanced chemical vapor deposition (RF-PECVD), the use of trisilane (Si3H8) as a precursor resulted in a deposition rate approximately 1.5 times faster than that achieved with disilane (Si2H6) under identical hydrogen dilution conditions [1]. This finding directly contradicts the assumption that disilane, being a higher-order silane than silane, offers equivalent performance to trisilane. The increased rate translates to higher throughput and lower production costs in industrial-scale photovoltaic manufacturing.

Photovoltaics Thin-Film Deposition Semiconductor Manufacturing

Lower Thermal Budget for CVD: Trisilane Enables Practical Deposition at 600°C vs. 850°C for Silane/Disilane

Thermal budget constraints are a primary driver for precursor selection in advanced semiconductor manufacturing. A class-level inference from technical literature establishes that while silane (SiH4) and disilane (Si2H6) exhibit impractically low deposition rates below 850 °C, trisilane and higher linear oligosilanes have demonstrated practical, industrially relevant deposition rates at temperatures as low as 600 °C [1]. This 250 °C reduction in processing temperature is a direct consequence of the weaker Si-Si bond energy compared to Si-H and the lower energy barrier for dissociative adsorption of trisilane.

Chemical Vapor Deposition Low-Temperature Processing Microelectronics

Superior Film Morphology and Thickness Uniformity for Ultra-Thin Floating Gates

In the fabrication of non-volatile memory devices, the quality of the polysilicon floating gate is paramount. A patent teaches that using trisilane (Si3H8) gas as the silicon source enables the formation of a polysilicon layer with a thickness of 35-200 Å that maintains superior thickness uniformity and morphology compared to layers formed using the conventional silane (SiH4) gas [1]. The patent explicitly states that silane-derived polysilicon is inferior in its morphology and thickness uniformity, often resulting in large silicon grains and an undesirable surface shape. The improved film quality from trisilane prevents process-related damage and enhances device performance.

Non-Volatile Memory Polysilicon Deposition Nanofabrication

Higher Growth Rate and Substitutional Carbon Incorporation in Si1-xCx Epitaxy

In a cross-study comparable experiment on the epitaxial growth of silicon-carbon alloys (Si1-xCx) via ultrahigh-vacuum chemical vapor deposition (UHV-CVD) at 650 °C, trisilane (Si3H8) was evaluated alongside disilane (Si2H6) and tetrasilane (Si4H10) as silicon precursors. The use of higher-order silanes, including trisilane, significantly increased the growth rates of the epilayers compared to disilane [1]. More importantly, this higher growth rate, achieved by using trisilane, promoted an increase in the substitutional carbon concentration within the Si1-xCx layer, a critical parameter for strain engineering in advanced CMOS devices.

Epitaxy SiC Alloys Strain Engineering

Achieving High Minority Carrier Lifetime with Trisilane-Derived a-Si:H Passivation Layers

The electronic quality of passivation layers is a key determinant of solar cell efficiency. A study using a trisilane (Si3H8)-derived liquid precursor for atmospheric pressure chemical vapor deposition (APCVD) of a-Si:H films achieved an effective minority charge carrier lifetime exceeding 400 μs on crystalline silicon wafer surfaces [1]. This value is reported as the highest ever achieved using liquid precursors for bifacial coating without any subsequent hydrogen radical treatment. While not a direct comparison to another precursor, this metric sets a high benchmark for the performance achievable with trisilane-derived materials in photovoltaic applications.

Solar Cells Surface Passivation Liquid Precursors

Optimized Industrial Use-Cases for Silicopropane (Trisilane) Based on Quantified Performance Advantages


Low-Temperature CVD for Advanced Memory and Logic Devices

Trisilane is the preferred silicon precursor for fabricating floating gate electrodes in non-volatile memory (NVM) devices where thermal budget constraints are severe. As demonstrated by Samsung [1], its ability to deposit a polysilicon layer with superior morphology and uniformity at thicknesses down to 35 Å is critical for minimizing interference coupling and maintaining gate oxide integrity, advantages not shared by silane-based processes. Furthermore, the ability to deposit high-quality silicon at 600 °C—250 °C lower than required for silane or disilane [2]—makes it indispensable for advanced 3D architectures and next-generation logic nodes where preventing dopant diffusion and protecting temperature-sensitive materials is paramount.

Strain-Engineered CMOS Channels (SiC Epitaxy)

For researchers and manufacturers implementing strain engineering to boost carrier mobility in CMOS devices, trisilane offers a quantifiable advantage over disilane. As shown in UHV-CVD studies [3], using trisilane at 650 °C not only increases the epilayer growth rate but, critically, promotes a higher concentration of substitutional carbon in Si1-xCx alloys. This precise control over substitutional carbon is essential for generating the required tensile strain in silicon channels, making trisilane a more effective precursor for enhancing transistor performance compared to its lower-order counterpart.

High-Throughput Manufacturing of a-Si:H Photovoltaic Cells

In the cost-sensitive photovoltaic industry, manufacturing throughput is directly tied to profitability. The 50% higher deposition rate achieved with trisilane relative to disilane in RF-PECVD processes [4] translates to a significant reduction in takt time for a-Si:H layer deposition. This increased throughput, combined with the ability to achieve high open-circuit voltages (Voc > 1 V) at controlled hydrogen dilutions [4], positions trisilane as a superior precursor for the industrial-scale production of high-efficiency, low-cost thin-film solar cells.

Liquid Precursor-Based Atmospheric Pressure CVD for Passivation and Flexible Electronics

The ability to formulate stable, liquid precursor inks from trisilane opens new avenues for low-cost, high-throughput manufacturing beyond traditional vacuum-based systems. The demonstrated achievement of minority carrier lifetimes exceeding 400 μs on c-Si wafers using a trisilane-derived ink in an APCVD process [5] is a compelling proof-of-concept for its use in fabricating high-quality surface passivation layers. This approach is particularly relevant for next-generation solar cells and emerging applications like flexible electronics, where vacuum-free, atmospheric pressure processing is a key enabler for cost reduction and new form factors.

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